molecular formula C11H9BF9N3 B11824590 2-(2,3,4,5,6-pentafluorophenyl)-3H,5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-1-ium tetrafluoroborate

2-(2,3,4,5,6-pentafluorophenyl)-3H,5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-1-ium tetrafluoroborate

Cat. No.: B11824590
M. Wt: 365.01 g/mol
InChI Key: WWUDUMAGEZBQBR-UHFFFAOYSA-O
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Description

6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate is a chemical compound with the molecular formula C11H7BF9N3. It is known for its unique structure, which includes a pentafluorophenyl group and a triazolium ring. This compound is used as a catalyst in various chemical reactions, particularly in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate typically involves the reaction of pentafluorophenyl-substituted pyrrole with triazole derivatives. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like trifluoroacetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of suitable solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms. Substitution reactions result in the formation of new compounds with different substituents on the pentafluorophenyl group .

Mechanism of Action

The mechanism of action of 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate involves its role as a catalyst in various chemical reactions. The compound interacts with substrates to facilitate the formation of new chemical bonds, thereby accelerating the reaction rate. In biological systems, it acts as a necroptosis inhibitor by targeting receptor-interacting protein kinase 1 (RIPK1), which plays a key role in the necroptosis pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate is unique due to its specific structure, which imparts distinct catalytic properties. Its pentafluorophenyl group enhances its reactivity and stability, making it a valuable catalyst in various chemical reactions. Additionally, its potential biological activities, such as necroptosis inhibition, set it apart from other similar compounds .

Properties

Molecular Formula

C11H9BF9N3

Molecular Weight

365.01 g/mol

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)-3,5,6,7-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate

InChI

InChI=1S/C11H8F5N3.BF4/c12-6-7(13)9(15)11(10(16)8(6)14)19-4-18-3-1-2-5(18)17-19;2-1(3,4)5/h1-4H2;/q;-1/p+1

InChI Key

WWUDUMAGEZBQBR-UHFFFAOYSA-O

Canonical SMILES

[B-](F)(F)(F)F.C1CC2=[N+](C1)CN(N2)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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